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Compound of Interest

Compound Name: 5-lodothiazole

cat. No.: B027275

An In-Depth Technical Guide to 5-lodothiazole: Structure, Properties, and Synthetic Utility

Introduction

5-lodothiazole is a heterocyclic organic compound featuring a five-membered thiazole ring
substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical
and versatile building block in the fields of medicinal chemistry and organic synthesis. The
thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and
biologically active compounds, prized for its unique electronic characteristics and ability to
participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine
atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the
introduction of molecular complexity through various cross-coupling reactions.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, offers a
comprehensive overview of 5-iodothiazole. We will delve into its core chemical and structural
properties, detail its synthesis and reactivity, and explore its applications as a key intermediate
in the construction of complex molecular architectures, particularly for therapeutic agent
discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of 5-iodothiazole are dictated by its distinct molecular
architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure
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The 5-iodothiazole molecule consists of a planar, five-membered aromatic ring containing one
sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently
bonded to the carbon at the 5-position.

Caption: Molecular structure of 5-lodothiazole.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of 5-
iodothiazole. While extensive experimental data for the parent compound is not widely
published, the following represents the expected spectroscopic signature based on established
principles and data from analogous structures.[5][6]

Table 1: Predicted Spectroscopic Data for 5-lodothiazole
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Predicted Value /

Technique Parameter ) Rationale
Observation
The protons on the
thiazole ring are in a
deshielded
~8.6-8.8 ppm (s, 1H, ]
) ) environment due to
1H NMR Chemical Shift (d) H-2), ~7.8-8.0 ppm (s, ) o
the ring's aromaticity
1H, H-4)
and the
electronegativity of the
heteroatoms.[7][8]
The carbon atom (C-
5) directly bonded to
~150-155 ppm (C-2), o
] ) the heavy iodine atom
13C NMR Chemical Shift (d) ~140-145 ppm (C-4),

~95-100 ppm (C-5)

is expected to be
significantly shielded
(upfield shift).[5]

Key Absorptions
IR Spectroscopy
(cm™)

~3100-3000 (C-H
stretch, aromatic),
~1500-1400
(C=C/C=N stretch),
~600-500 (C-I stretch)

These absorptions are
characteristic of the
aromatic thiazole ring
and the carbon-iodine
bond.[9][10]

Molecular lon Peak

Mass Spectrometr
p y (M*)

m/z = 211

Corresponds to the
molecular weight of
C3H2INS. The isotopic
pattern of iodine
would be a key

diagnostic feature.[5]

Physical and Chemical Properties

5-lodothiazole's physical state and chemical reactivity are key to its handling and application

in synthesis.

Table 2: Physical and Chemical Properties of 5-lodothiazole
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Property Value Reference
CAS Number 108306-61-2 [1][11]
Molecular Formula CsH2INS [11]
Molecular Weight 211.03 g/mol [1]
Appearance Pale yellow to brown solid [1]

Moderately soluble in organic
Solubility solvents (e.g., DMF, Toluene, [1]
THF)

The primary driver of 5-iodothiazole's chemical reactivity is the carbon-iodine (C-1) bond at the
5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds,
making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling
reactions. This differential reactivity is the cornerstone of its utility, allowing for highly
regioselective functionalization.[4][12]

Synthesis of 5-lodothiazole

The preparation of 5-iodothiazole can be achieved through various synthetic routes. A
common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct lodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds
by activating iodine with an oxidizing agent or by using a more reactive iodine source in the
presence of a base.

Reagents

Starting Material Product

Lithiation then
' Thiazole } J Electrophilic Quench

Click to download full resolution via product page

1. n-BulLi
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Caption: General workflow for the synthesis of 5-lodothiazole.

Experimental Protocol: Synthesis via Lithiation and
lodination

This protocol is a representative procedure based on established methods for the synthesis of
halogenated heterocycles.

o Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or
Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-
BuLli, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78
°C for 1 hour.

e lodination: In a separate flask, dissolve iodine (Iz, 1.1 eq.) in anhydrous THF. Add this iodine
solution dropwise to the lithiated thiazole mixture at -78 °C.

¢ Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for
an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (Na2S203) to consume excess iodine.

o Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent
such as ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQa),
filter, and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 5-iodothiazole.

Reactivity and Key Synthetic Applications

The synthetic power of 5-iodothiazole lies in its capacity for regioselective C-C and C-

heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even
in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an
organohalide with an organoboron species. For 5-iodothiazole, this reaction enables the
introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(ll)
oxidation states. A base is required to activate the organoboron species, forming a more
nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic
group is transferred from boron to palladium.[13][14]

Pd(0O)L2 5-lodothiazole (R:-X)

Oxidative |
Addition | -
|

Y &~
Reductive R:-Pd(Il)-X L2
Elimination (Oxidative Addition)

Transmetalation

Boronic Acid (R>-B(OR)z2)
+ Base

RI-Pd(I1)-R? L2
(Transmetalation)

Click to download full resolution via product page
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

o To areaction vessel, add 5-iodothiazole (1.0 eq.), the desired boronic acid or ester (1.2

eq.), a palladium catalyst such as Pd(PPhs)4 (2-5 mol%), and a base (e.g., K2COs or
Cs2C0s3, 2.0 eq.).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Coupling_Methods_for_2_5_dichloro_4_iodo_1_3_thiazole_A_Guide_for_Researchers.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b027275?utm_src=pdf-body-img
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Purge the vessel with an inert gas.

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp?)-C(sp) bonds,
linking 5-iodothiazole to terminal alkynes.[12] This reaction is fundamental for synthesizing
internal alkynes, which are precursors to many complex molecules and conjugated systems.
[15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst
follows a cycle similar to the Suzuki coupling, while a copper(l) co-catalyst activates the alkyne
by forming a copper(l) acetylide intermediate. This intermediate then undergoes
transmetalation with the Pd(Il) complex. An amine base is used to deprotonate the terminal
alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

 In aflask, combine 5-iodothiazole (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium
catalyst (e.g., PdCI2(PPhs)z, 1-3 mol%), and a copper(l) co-catalyst (e.g., Cul, 2-5 mol%).

e Purge the flask with an inert gas.

e Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g.,
triethylamine or diisopropylamine).

 Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting
material is consumed.

 Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by
column chromatography.
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Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key
pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have
demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of 5-iodothiazole in drug discovery lies in its role as a versatile platform for
generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling
reactions described above, drug development professionals can systematically modify the 5-
position of the thiazole ring. This allows for the fine-tuning of a compound's steric and
electronic properties to optimize its interaction with biological targets, such as the active site of
an enzyme or a protein receptor. This systematic approach, known as Structure-Activity
Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, 5-iodothiazole should be handled with
appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet
(SDS) for detailed handling and disposal information.

Conclusion

5-lodothiazole is a high-value synthetic intermediate whose utility is anchored in the
predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined
with this reactive handle provides an efficient entry point to a vast chemical space of
substituted thiazoles. The robust and regioselective nature of its participation in palladium-
catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic
synthesis and a strategic asset for professionals in drug discovery seeking to develop next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9737349/
https://pubmed.ncbi.nlm.nih.gov/28990510/
https://www.researchgate.net/figure/Thiazole-based-drugs-used-in-the-treatment-of-various-diseases_fig2_370307348
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737349/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Regioselective_Functionalization_of_2_Bromo_5_iodothiazole.pdf
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Regioselective_Functionalization_of_2_Bromo_5_iodothiazole.pdf
https://www.benchchem.com/pdf/Potential_Therapeutic_Applications_of_5_Pentyl_1_3_thiazole_A_Technical_Guide_for_Drug_Discovery_Professionals.pdf
https://pubmed.ncbi.nlm.nih.gov/31094231/
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://cymitquimica.com/cas/108306-61-2/
https://www.benchchem.com/product/b027275?utm_src=pdf-body
https://www.benchchem.com/product/b027275?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1.
2.

CAS 108306-61-2: 5-iodothiazole | CymitQuimica [cymitquimica.com]

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory

Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nim.nih.gov]

© o0 N o o b~ W

10
11

12.
13.
14.
15.
16.
17.

[m

18

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. kgroup.du.edu [kgroup.du.edu]

. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

. chem.libretexts.org [chem.libretexts.org]

. uanlch.vscht.cz [uanich.vscht.cz]

. 5-IODOTHIAZOLE CAS#: 108306-61-2 [m.chemicalbook.com]
benchchem.com [benchchem.com]

Suzuki Coupling [organic-chemistry.org]

chem.libretexts.org [chem.libretexts.org]

researchgate.net [researchgate.net]

Sonogashira Coupling [organic-chemistry.org]

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst
dpi.com]

. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed

[pubmed.ncbi.nim.nih.gov]

19
20

. researchgate.net [researchgate.net]

. Recent applications of click chemistry in drug discovery - PubMed

[pubmed.ncbi.nim.nih.gov]

To

cite this document: BenchChem. [5-lodothiazole chemical properties and structure].

BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-

str

ucture]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://cymitquimica.com/cas/108306-61-2/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737349/
https://www.benchchem.com/pdf/Potential_Therapeutic_Applications_of_5_Pentyl_1_3_thiazole_A_Technical_Guide_for_Drug_Discovery_Professionals.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Regioselective_Functionalization_of_2_Bromo_5_iodothiazole.pdf
https://www.benchchem.com/pdf/Spectroscopic_Data_for_4_Iodo_3_methoxyisothiazole_A_Technical_Overview.pdf
https://www.benchchem.com/pdf/Spectroscopic_Data_for_5_methyl_4_nitrothiazole_A_Technical_Overview.pdf
https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://m.chemicalbook.com/ProductChemicalPropertiesCB4150916_EN.htm
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Coupling_Methods_for_2_5_dichloro_4_iodo_1_3_thiazole_A_Guide_for_Researchers.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-between-the-4-iodo-5-aryl-thienoadibenzothiophenes-and_fig5_340223234
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.mdpi.com/2073-4344/15/12/1123
https://www.mdpi.com/2073-4344/15/12/1123
https://pubmed.ncbi.nlm.nih.gov/28990510/
https://pubmed.ncbi.nlm.nih.gov/28990510/
https://www.researchgate.net/figure/Thiazole-based-drugs-used-in-the-treatment-of-various-diseases_fig2_370307348
https://pubmed.ncbi.nlm.nih.gov/31094231/
https://pubmed.ncbi.nlm.nih.gov/31094231/
https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-structure
https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-structure
https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-structure
https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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